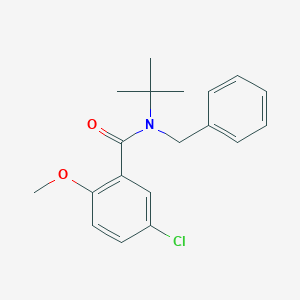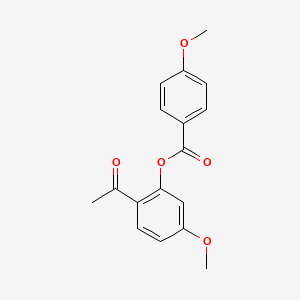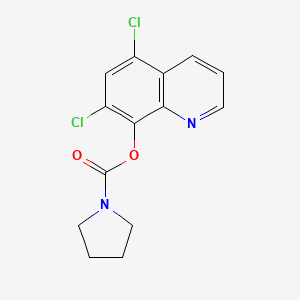![molecular formula C11H13FN2OS B5818745 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide, commonly known as FTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FTAA is a fluorescent probe that can be used to detect and visualize amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
FTAA binds specifically to the cross-beta structure of amyloid fibrils, which is characterized by the parallel alignment of beta-sheet structures. The binding of FTAA induces a conformational change in the amyloid fibrils, resulting in an increase in fluorescence intensity. The mechanism of FTAA binding to amyloid fibrils is still not fully understood, but it is thought to involve hydrophobic interactions between the fluorophore and the hydrophobic core of the amyloid fibrils.
Biochemical and Physiological Effects:
FTAA has been shown to have minimal toxicity and does not interfere with cell viability or function. It has been used to detect amyloid fibrils in various biological samples, including brain tissue, cerebrospinal fluid, and blood plasma. FTAA has also been used to monitor the progression of amyloid deposition in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of FTAA is its high specificity and sensitivity for amyloid fibrils. It can detect amyloid fibrils at low concentrations and can distinguish between different types of amyloid fibrils. FTAA is also easy to use and can be used in a variety of experimental setups, including fluorescence microscopy, flow cytometry, and spectroscopy. However, FTAA has some limitations, such as its inability to detect soluble oligomers or prefibrillar aggregates, which are thought to be the most toxic forms of amyloid. Additionally, FTAA may not be suitable for detecting amyloid fibrils in complex biological samples, such as brain tissue, where autofluorescence and background fluorescence can interfere with the signal.
将来の方向性
There are several future directions for FTAA research. One area of interest is the development of FTAA-based assays for high-throughput screening of potential amyloid-targeting drugs. Another area of interest is the development of FTAA-based imaging techniques for non-invasive detection of amyloid deposition in vivo. Additionally, there is a need for further research on the mechanism of FTAA binding to amyloid fibrils and the factors that influence its binding. Finally, there is a need for the development of new fluorescent probes that can detect other types of protein aggregates, such as tau fibrils, which are also associated with neurodegenerative diseases.
合成法
FTAA can be synthesized by reacting 2-fluoroaniline with thioacetic acid in the presence of triethylamine and then reacting the resulting product with 2-methylpropanoyl chloride. The final product is purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
科学的研究の応用
FTAA has been extensively used as a fluorescent probe to detect and visualize amyloid fibrils in vitro and in vivo. It has been shown to bind specifically to various amyloid fibrils, including those associated with Alzheimer's disease, Parkinson's disease, and prion diseases. FTAA can be used to study the kinetics of amyloid fibril formation, the structure of amyloid fibrils, and the factors that influence amyloid formation. FTAA can also be used to screen for potential inhibitors of amyloid fibril formation and to monitor the efficacy of amyloid-targeting drugs.
特性
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c1-7(2)10(15)14-11(16)13-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGZYFNLMRPMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)


![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)


![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)


